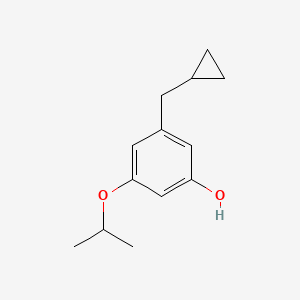
3-(Cyclopropylmethyl)-5-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropylmethyl)-5-isopropoxyphenol is an organic compound characterized by the presence of a cyclopropylmethyl group and an isopropoxy group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 3-(Cyclopropylmethyl)-5-isopropoxyphenol .
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclopropylmethyl)-5-isopropoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the phenol group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .
Aplicaciones Científicas De Investigación
3-(Cyclopropylmethyl)-5-isopropoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropylmethyl)-5-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclopropylmethyl and isopropoxy groups may also influence the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
3-(Cyclopropylmethyl)-5-methoxyphenol: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(Cyclopropylmethyl)-4-isopropoxyphenol: Similar structure but with the isopropoxy group at a different position on the phenol ring.
3-(Cyclopropylmethyl)-5-ethoxyphenol: Similar structure but with an ethoxy group instead of an isopropoxy group
Uniqueness
3-(Cyclopropylmethyl)-5-isopropoxyphenol is unique due to the specific combination of the cyclopropylmethyl and isopropoxy groups attached to the phenol ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H18O2 |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-(cyclopropylmethyl)-5-propan-2-yloxyphenol |
InChI |
InChI=1S/C13H18O2/c1-9(2)15-13-7-11(5-10-3-4-10)6-12(14)8-13/h6-10,14H,3-5H2,1-2H3 |
Clave InChI |
BZSKRELHNQXPOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC(=CC(=C1)O)CC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


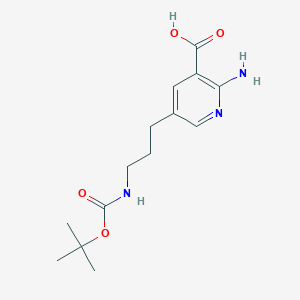
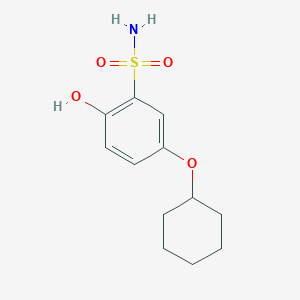
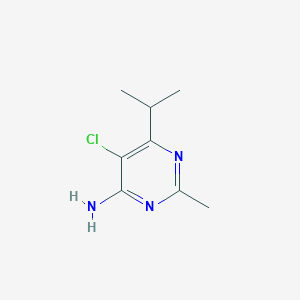
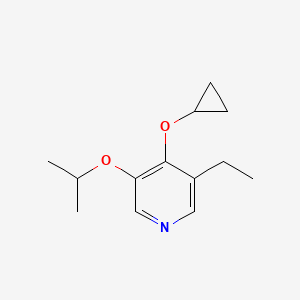
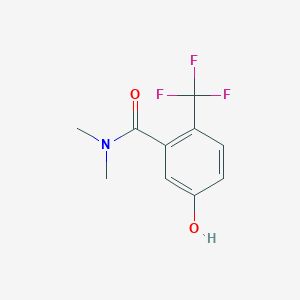
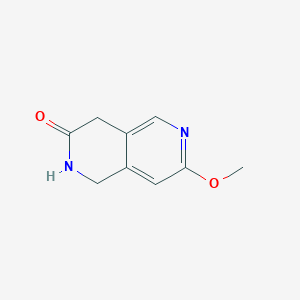

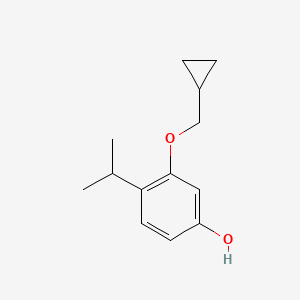
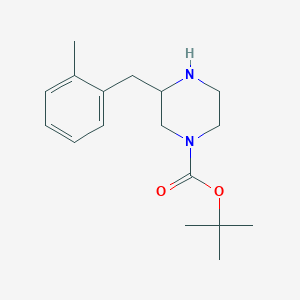
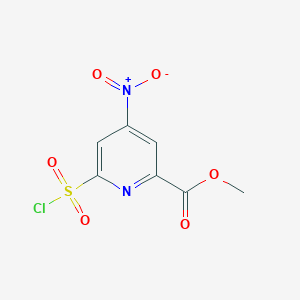
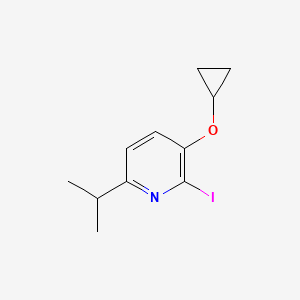
![3-[1,3]Dioxolo[4,5-B]pyridin-6-ylpropanoic acid](/img/structure/B14845492.png)
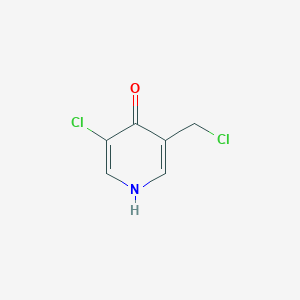
![8-Chloro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845517.png)
